(9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate
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Overview
Description
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate is a chemical compound with the molecular formula C31H22O4 and a molecular weight of 458.5 g/mol . It is known for its unique structure, which includes a fluorene core linked to two phenylene groups, each of which is further connected to an acrylate group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate typically involves the reaction of fluorene derivatives with phenylene diacrylate under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are used in various materials and coatings.
Biology: The compound is studied for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of (9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable polymers and interact with other molecules through its acrylate groups. These interactions can lead to changes in the physical and chemical properties of the materials in which it is incorporated .
Comparison with Similar Compounds
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate can be compared with other similar compounds, such as:
Bisphenol A diacrylate: Similar in structure but with different chemical properties and applications.
Fluorene-based diacrylates: These compounds share the fluorene core but differ in the substituents attached to the core.
Phenylene diacrylates: These compounds have phenylene groups but lack the fluorene core, leading to different properties and uses. The uniqueness of this compound lies in its combination of the fluorene core with phenylene and acrylate groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C31H22O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[4-[9-(4-prop-2-enoyloxyphenyl)fluoren-9-yl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C31H22O4/c1-3-29(32)34-23-17-13-21(14-18-23)31(22-15-19-24(20-16-22)35-30(33)4-2)27-11-7-5-9-25(27)26-10-6-8-12-28(26)31/h3-20H,1-2H2 |
InChI Key |
UCUNYTRWYMRMKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC(=O)C=C |
Origin of Product |
United States |
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